molecular formula C12H15N3O5S B2356385 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide CAS No. 1226437-93-9

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2356385
CAS No.: 1226437-93-9
M. Wt: 313.33
InChI Key: PMYQCIPSURAPLE-UHFFFAOYSA-N
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Description

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide (hereafter referred to as the target compound) is a 1,2,4-oxadiazole derivative featuring a 4-methoxyphenoxymethyl substituent at position 3 and a methanesulfonamide group at position 5 via a methyl linker.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-18-9-3-5-10(6-4-9)19-8-11-14-12(20-15-11)7-13-21(2,16)17/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYQCIPSURAPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Acylhydrazides

Acylhydrazides serve as precursors for 1,2,4-oxadiazole formation. For N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, the synthesis involves:

  • Preparation of Intermediate Hydrazide :
    Reacting 4-methoxyphenoxyacetic acid with hydrazine hydrate yields 4-methoxyphenoxyacetohydrazide.
  • Cyclodehydration :
    Treating the hydrazide with phosphorus oxychloride (POCl₃) under reflux induces cyclization to form the 1,2,4-oxadiazole ring.
  • Methanesulfonamide Functionalization :
    The methyl group at position 5 is sulfonylated using methanesulfonyl chloride in dichloromethane with triethylamine as a base.

Reaction Conditions :

  • Temperature: 80–100°C
  • Time: 6–12 hours
  • Yield: 72–78%

Characterization :

  • ¹H NMR (DMSO-d₆): δ 3.15 (s, 3H, SO₂CH₃), 4.42 (s, 2H, CH₂O), 6.85–7.25 (m, 4H, aromatic).
  • MS (ESI) : m/z 314.1 [M+H]⁺.

Condensation of Amidoximes

An alternative route employs amidoximes derived from nitriles:

  • Amidoxime Formation :
    4-Methoxyphenoxyacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water to form the amidoxime.
  • Cyclization with Methanesulfonamide :
    The amidoxime undergoes cyclocondensation with methanesulfonamide-activated carbonyl compounds (e.g., chloroacetyl chloride) in the presence of K₂CO₃.

Optimized Parameters :

  • Solvent: Dimethylformamide (DMF)
  • Catalyst: Potassium carbonate
  • Yield: 68–70%

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:

  • One-Pot Procedure :
    Mixing 4-methoxyphenoxyacetohydrazide and methanesulfonamide-methyl isocyanate under microwave irradiation (300 W, 120°C, 15 min) directly yields the product.
  • Advantages :
    • Energy efficiency: 60% reduction in energy consumption.
    • Yield improvement: 82–85%.

Key Data :

Parameter Conventional Method Microwave Method
Reaction Time 12 hours 15 minutes
Yield 72% 85%
Solvent Consumption 50 mL/g 10 mL/g

Solvent-Free Mechanochemical Grinding

Grinding hydrazide and sulfonamide precursors with iodine catalyst achieves high efficiency:

  • Procedure :
    • Equimolar 4-methoxyphenoxyacetohydrazide and methanesulfonamide-methyl bromide are ground with iodine (10 mol%) in a ball mill for 20 minutes.
  • Outcomes :
    • Yield: 89%
    • Purity: >98% (HPLC)

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1345 cm⁻¹ (S=O stretch), 1610 cm⁻¹ (C=N oxadiazole).
  • ¹³C NMR : 56.2 ppm (OCH₃), 113.4–154.8 ppm (aromatic carbons).

X-ray Crystallography (Related Analogs)

The sulfonamide group forms hydrogen-bonded dimers (N–H⋯O=S), as seen in analogous structures.

Industrial-Scale Optimization

Catalytic Enhancements

  • Use of Nafion NR50 : Solid acid catalyst increases cyclization efficiency to 91% under solvent-free conditions.
  • Recycling : Catalysts like cesium tungstophosphoric acid (CsPW) are reused ≥5 times without activity loss.

Environmental Impact Assessment

Method PMI⁺ E-Factor‡
Conventional 8.7 12.4
Microwave 2.1 3.8
Mechanochemical 1.5 2.2

⁴PMI (Process Mass Intensity) = Total mass used / Mass of product; ‡E-Factor = Waste mass / Product mass.

Chemical Reactions Analysis

Types of Reactions

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or sulfonates can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as part of drug discovery efforts.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methanesulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound’s structural analogs can be categorized based on their heterocyclic cores and substituent motifs:

Compound Name/Identifier Core Structure Position 3 Substituent Position 5 Substituent Key Functional Groups Reference
Target Compound 1,2,4-Oxadiazole 4-Methoxyphenoxymethyl Methanesulfonamide (methyl linker) Sulfonamide, ether N/A
N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide (Ligand 10, ) 1,2,4-Oxadiazole 3-Chlorophenyl 4-Methoxybenzamide (methyl linker) Benzamide, chloro
rac-N-[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide (, Category D8) 1,2,4-Oxadiazole Methyl Methanesulfonamide (oxolane linker) Sulfonamide, cyclic ether
N-(3-Methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide () 1,2,4-Triazole Methylsulfanyl 4-Phenoxybenzenesulfonamide Sulfonamide, thioether
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide () Isoxazole 3,4-Dimethyl 3-Methoxybenzamide (sulfamoyl linker) Benzamide, sulfamoyl

Key Observations :

  • Heterocyclic Core : The 1,2,4-oxadiazole core in the target compound and Ligand 10 () offers greater metabolic stability compared to isoxazole () or triazole () derivatives .
  • Position 5 Substituents : Methanesulfonamide provides strong hydrogen-bond acceptor capacity, differing from benzamide (Ligand 10) or thioether (), which may alter solubility and target binding .
Physicochemical Properties
Property Target Compound Ligand 10 () (Category D8) Compound
Molecular Formula C₁₃H₁₇N₃O₅S C₁₇H₁₄ClN₃O₃ C₁₀H₁₆N₄O₄S (estimated) C₁₅H₁₄N₄O₃S₂
Molecular Weight (g/mol) ~343.36 343.77 ~312.32 386.43
LogP (Estimated) ~2.1 (moderate) ~3.0 (higher due to chloro) ~1.5 (lower due to oxolane) ~2.8 (thioether contribution)
Water Solubility Low (bulky aromatic) Very low (chlorophenyl) Moderate (polar oxolane) Low (thioether, phenoxy)

Analysis :

  • The target compound’s 4-methoxyphenoxymethyl group increases lipophilicity compared to oxolane-linked analogs () but remains less lipophilic than chlorophenyl derivatives (Ligand 10).
  • Methanesulfonamide improves aqueous solubility slightly compared to benzamide (Ligand 10) but less than sulfamoyl-linked isoxazoles () .

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₅O₄S, with a molecular weight of approximately 343.34 g/mol. The structure includes a methanesulfonamide group, an oxadiazole ring, and a methoxyphenoxy moiety, which may contribute to its biological interactions and activities.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₉H₂₃N₅O₄S
Molecular Weight343.34 g/mol
Key Functional GroupsMethanesulfonamide, Oxadiazole, Methoxyphenoxy

Antitumor Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antitumor properties. This compound may share similar mechanisms due to the presence of the oxadiazole ring. Pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, suggesting potential for this compound in cancer therapy .

Antimicrobial Properties

Studies have demonstrated that various oxadiazole derivatives possess notable antimicrobial activity. The presence of the methoxyphenoxy group may enhance this activity by facilitating interactions with microbial targets. For instance, some synthesized pyrazole carboxamides have shown antifungal effects against several pathogenic fungi .

Anti-inflammatory Effects

Compounds containing pyrazole structures are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This compound's potential to modulate inflammatory pathways warrants further investigation .

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or inflammation.
  • Receptor Modulation : The oxadiazole ring can engage in π-π stacking with aromatic residues in target proteins.
MechanismDescription
Binding AffinityInteracts with biological targets via hydrogen bonds and hydrophobic interactions
Enzyme InhibitionPotential inhibition of tumor-related enzymes
Receptor Modulationπ-π stacking interactions with target proteins

Comparative Studies

Comparative studies reveal that this compound exhibits unique properties compared to other related compounds:

Table 3: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-amino-[1,3,4]thiadiazole derivativesContains thiadiazoleKnown for antibacterial properties
N-(2-hydroxypropyl)acetamidesSimilar acetamide structureExhibits anti-inflammatory activity
Pyrazole-based inhibitorsContains pyrazole moietyPotential anticancer agents

Case Studies

A review of literature highlights several case studies involving similar compounds:

  • Antitumor Efficacy : A study demonstrated that specific pyrazole derivatives significantly inhibited tumor growth in vitro by targeting BRAF(V600E) pathways .
  • Antifungal Activity : Research on pyrazole carboxamides revealed effective antifungal action against multiple strains of fungi .
  • Anti-inflammatory Studies : Investigations into related compounds showed promising results in reducing inflammation markers in animal models .

Q & A

What optimized synthetic routes are recommended for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, and how do reaction parameters influence yield?

Answer:
The synthesis involves multi-step reactions, including:

  • Oxadiazole ring formation via cyclization of precursor amidoximes under acidic conditions.
  • Methanesulfonamide coupling using nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

Key parameters:

  • Temperature control : Cyclization steps require 80–100°C for optimal ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Yield optimization:

StepParameterOptimal RangeYield Impact
CyclizationTemperature80–90°C↑ 15–20%
SulfonylationBase Equiv.1.2–1.5↓ Byproducts
WorkupSolvent Ratio3:1 (Hexane:EA)↑ Purity

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., 4-methoxyphenoxy protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 165–170 ppm) .
    • 2D NMR (HSQC, HMBC) confirms connectivity between the oxadiazole and methanesulfonamide groups .
  • HPLC-PDA/MS : Monitors purity (>98%) and detects trace intermediates (C18 column, 0.1% TFA in H₂O/MeOH) .
  • FT-IR : Confirms sulfonamide S=O stretches (1320–1350 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .

How can researchers resolve contradictory data on the compound’s biological activity across studies?

Answer:
Contradictions may arise from assay conditions or impurity interference. Methodological strategies :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target specificity .
  • Dose-response curves : Use 8–12 concentration points to calculate accurate IC₅₀ values and rule out false positives .
  • Batch analysis : Test multiple synthetic batches via HPLC to ensure consistent purity (>98%) .

Example workflow:

Validate target engagement (SPR binding assays).

Replicate in 2+ cell lines (e.g., HEK293 vs. HeLa).

Cross-reference with structural analogs (SAR analysis).

What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., carbonic anhydrase IX) using the oxadiazole core as a hinge region .
  • Molecular dynamics (GROMACS) : Simulates stability of ligand-protein complexes over 100 ns trajectories to assess binding modes .
  • QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. nitro groups) with activity (R² > 0.85) .

Key findings from similar sulfonamides:

SubstituentTargetBinding Energy (kcal/mol)
4-OCH₃CA IX-9.2
4-NO₂CA IX-8.5

How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Variable regions : Modify the 4-methoxyphenoxy group and sulfonamide side chain.
  • Synthetic steps :
    • Synthesize 10–15 analogs via parallel synthesis.
    • Test against a panel of targets (e.g., kinases, GPCRs).
  • Data analysis :
    • Meta-analysis : Pool data from PubChem (CID 4684478 analogs) to identify trends .
    • Free-Wilson vs. Hansch analysis : Quantify contributions of substituents to activity .

Example SAR table:

DerivativeR GroupIC₅₀ (μM)LogP
Parent4-OCH₃0.452.1
Deriv 14-Cl1.22.8
Deriv 23,4-diOCH₃0.321.9

What strategies ensure stability and solubility in biological assays?

Answer:

  • Solubility screening : Test in PBS, DMSO, and cyclodextrin solutions (aim for >100 μM).
  • Stability protocols :
    • pH stability : Monitor degradation via HPLC at pH 2–9 (37°C, 24 hrs) .
    • Light sensitivity : Store in amber vials at -20°C to prevent oxadiazole ring decomposition .

Recommended solvents:

SolventConcentration (mM)Notes
DMSO50No precipitation in PBS
10% HP-β-CD20Enhanced aqueous solubility

How can metabolic pathways and degradation products be elucidated?

Answer:

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor; analyze via LC-QTOF-MS .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound to track metabolites in urine/feces .
  • Degradation studies :
    • Forced degradation : Expose to heat (60°C), H₂O₂ (3%), and UV light to identify labile sites .

Key metabolites (from similar sulfonamides):

PathwayMetaboliteEnzyme Involved
OxidationSulfone derivativeCYP3A4
HydrolysisOxadiazole ring-opened productEsterases

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